R-Doxylamine

Description

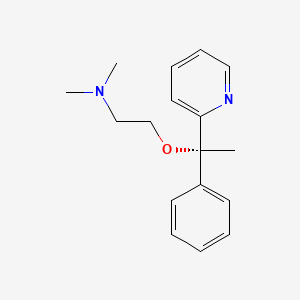

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFDWZZGGLSKEP-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391849-33-4 | |

| Record name | Doxylamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391849334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC177DTO9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthesis and Derivatization of R Doxylamine

Historical Context of Doxylamine (B195884) Synthesis

The synthesis of doxylamine was first reported in the late 1940s. wikipedia.org Early methods focused on the preparation of the racemic mixture, which involves the reaction of 2-acetylpyridine (B122185) with a Grignard reagent followed by etherification. indexcopernicus.comgoogle.comgoogle.com For decades, the racemic form was the standard in clinical use. However, a growing understanding of stereochemistry in pharmacology has highlighted the potential for one enantiomer to be more active or have a different physiological effect than the other. ajol.info In the case of doxylamine, it has been reported that the d-enantiomer (R-doxylamine) is more effective in its antihistaminic and sedative actions compared to the racemic mixture. ajol.inforesearchgate.net This recognition spurred the development of methods to isolate or directly synthesize the more potent R-enantiomer.

Methodologies for Racemic Doxylamine Synthesis

The synthesis of racemic doxylamine has been well-established for many years, primarily utilizing a Grignard reagent-based approach.

Grignard Reagent-Based Approaches

A common and traditional method for synthesizing racemic doxylamine involves the use of a Grignard reagent. ajol.inforesearchgate.net This process typically begins with the reaction of 2-acetylpyridine with a Grignard reagent, such as phenylmagnesium bromide, which is generated in situ from bromobenzene (B47551) and magnesium turnings. indexcopernicus.comresearchgate.net This step forms the intermediate 2-pyridylphenylmethyl carbinol. researchgate.netgpatindia.com

Following the formation of the carbinol, the synthesis proceeds with an etherification step. The carbinol is reacted with 2-dimethylaminoethyl chloride in the presence of a strong base, such as sodium amide, to yield racemic doxylamine. ajol.infoindexcopernicus.comresearchgate.net Variations of this method have been described, including the use of different solvents like anhydrous ether or a mixture of tetrahydrofuran (B95107) and toluene (B28343) to facilitate the Grignard reaction. indexcopernicus.comgoogle.comresearchgate.net

Table 1: Key Reagents in Racemic Doxylamine Synthesis

| Reagent | Role | Reference |

|---|---|---|

| 2-Acetylpyridine | Starting material | ajol.inforesearchgate.net |

| Bromobenzene | Precursor for Grignard reagent | indexcopernicus.comresearchgate.net |

| Magnesium Turnings | To form Grignard reagent | indexcopernicus.comresearchgate.net |

| 2-Dimethylaminoethyl chloride | For etherification | ajol.inforesearchgate.net |

| Sodium Amide | Strong base | ajol.infoindexcopernicus.com |

Advances in Enantiopure this compound Synthesis

Recognizing the enhanced therapeutic properties of the R-enantiomer, significant research has been directed towards the development of enantioselective synthetic routes to produce this compound. These methods aim to overcome the limitations of racemic synthesis and subsequent resolution by creating the desired enantiomer directly or with high selectivity.

Strategies Employing Chiral Auxiliaries

One effective strategy for the enantioselective synthesis of this compound involves the use of chiral auxiliaries. ajol.inforesearchgate.net These are optically active compounds that are temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. A study has reported the use of a novel chiral auxiliary to facilitate the formation of optically active diols, which are key intermediates in the synthesis of enantiopure (d)-doxylamine. ajol.inforesearchgate.net This approach has been shown to achieve a superior enantiomeric excess compared to other methods. ajol.info The use of a chiral auxiliary can guide the stereoselective addition to a ketone, leading to the desired chiral alcohol precursor for this compound. ajol.info

Asymmetric Dihydroxylation Methods and Alternatives

Sharpless asymmetric dihydroxylation has been a widely used method for creating chiral diols from alkenes. ajol.inforesearchgate.netmdpi.com However, in the context of synthesizing the chiral diol intermediate for this compound, this method has been reported to result in poor enantiomeric excess, in the range of 20-35%. ajol.info

As an alternative, methods utilizing chiral auxiliaries have been shown to produce chiral diols with a significantly higher enantiomeric excess, reaching up to 67%. ajol.info Another approach involves the asymmetric nucleophilic 1,2-addition to an α-alkoxy ketone, which can provide an alternative route to chiral diols that are not easily accessible through Sharpless asymmetric dihydroxylation. ajol.info Some methods also employ a chiral ligand with reagents like diethylzinc (B1219324) and Ti(iPO)4 to achieve the desired chirality, although this can be a more complex and costly process. researchgate.net

Table 2: Comparison of Enantiomeric Excess in Chiral Diol Synthesis

| Method | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | 20-35% | ajol.info |

| Chiral Auxiliary Assisted Diol Formation | 50-67% | ajol.info |

Diastereomeric Salt Formation for Enantiomeric Resolution

Another important technique for obtaining enantiopure this compound is the resolution of the racemic mixture through the formation of diastereomeric salts. jopcr.comjopcr.com This method involves reacting the racemic doxylamine with a chiral resolving agent, such as L-(+)-tartaric acid, to form two diastereomeric salts. jopcr.comjopcr.com

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. jopcr.comjopcr.com Once the desired diastereomer is isolated, the chiral resolving agent is removed to yield the enantiomerically pure this compound. jopcr.comjopcr.com This method has been demonstrated to be an effective and scalable process for resolving doxylamine enantiomers. jopcr.com

Molecular and Cellular Pharmacology of R Doxylamine

Receptor Binding and Ligand-Target Interactions

The pharmacological effects of doxylamine (B195884) are primarily mediated through its interaction with specific receptors in the central and peripheral nervous systems. It functions as an antagonist or inverse agonist at histamine (B1213489) H1 receptors and as an antagonist at muscarinic acetylcholine (B1216132) receptors. researchgate.netwikipedia.orgdrugbank.com

R-Doxylamine demonstrates stereoselective binding to the histamine H1 (H1) receptor. auburn.eduresearchgate.net It acts as a competitive inhibitor, blocking histamine from binding to H1 receptors and thereby preventing the downstream effects that lead to allergic symptoms. drugbank.comnih.gov Studies have shown that the R-(+)-doxylamine enantiomer possesses a greater binding affinity for the H1 receptor compared to its S-(–)-antipode. researchgate.netresearchgate.net This enhanced affinity of the R-isomer is consistent with its superior antihistaminic activity observed in functional assays. jopcr.comjopcr.com While specific binding affinity values (Kᵢ) for the individual enantiomers are not widely documented, data for racemic doxylamine shows a Kᵢ value of 42 nM at the human H1 receptor. wikipedia.org The higher potency of the R-enantiomer suggests its Kᵢ value would be lower than that of the racemate and the S-enantiomer. researchgate.netgoogle.com

In addition to its antihistaminic properties, doxylamine is a potent anticholinergic agent, acting as an antagonist at muscarinic acetylcholine receptors. researchgate.netwikipedia.orgdrugbank.com This action is responsible for some of its other effects. Doxylamine binds to all five subtypes of muscarinic receptors (M1-M5). researchgate.netwikipedia.org Research on other ethanolamine (B43304) antihistamines suggests that stereoselectivity is a common feature in binding to these receptors. researchgate.net A study on isolated guinea pig ileum demonstrated that dextrorotatory doxylamine (this compound) can effectively antagonize contractions caused by acetylcholine (ACh), indicating its activity at muscarinic receptors in this tissue. google.com

The binding affinities (Kᵢ) of racemic doxylamine for the human muscarinic receptor subtypes are as follows:

| Receptor Subtype | Kᵢ (nM) |

| M1 | 490 |

| M2 | 2100 |

| M3 | 650 |

| M4 | 380 |

| M5 | 180 |

| Data sourced from Wikipedia. wikipedia.org |

Histamine H1 Receptor Antagonism

Comparative Pharmacodynamics of this compound vs. S-Doxylamine and Racemate

Comparative studies using isolated tissue models have been instrumental in elucidating the differing potencies of the doxylamine enantiomers and the racemic mixture. These ex vivo experiments provide direct evidence of the superior pharmacological activity of this compound.

Experiments conducted on isolated guinea pig ileum, a standard model for assessing antihistaminic activity, have consistently shown that R-(+)-doxylamine is a more potent antagonist of histamine-induced contractions than both the S-(–)-enantiomer and the racemic mixture. jopcr.comgoogle.com In these assays, histamine causes the smooth muscle of the ileum to contract. The effectiveness of an antihistamine is measured by its ability to inhibit this contraction.

One study reported that the S-(–)-enantiomer is approximately five times weaker in its antihistaminic effect compared to the R-(+)-enantiomer when measured by the EC₅₀ (the concentration required to produce 50% of the maximum effect). google.com Another detailed investigation quantified the percentage of inhibition of histamine-induced contractions, providing clear evidence of the stereoselective activity. jopcr.comjopcr.com

Table 1: Comparative Inhibition of Histamine-Induced Contractions in Guinea Pig Ileum

| Compound | Inhibition Percentage (%) |

|---|---|

| R-(+)-Doxylamine Succinate (B1194679) | 95.83% |

| Racemic Doxylamine Succinate | 91.66% |

| S-(–)-Doxylamine Succinate | 87.50% |

Data sourced from the Journal of Pharmaceutical Research. jopcr.comjopcr.com

These findings highlight that the antihistaminic activity of racemic doxylamine is primarily attributable to the R-(+)-enantiomer. jopcr.comjopcr.com

Similar to the ileum assays, studies utilizing isolated guinea pig tracheal chain models have corroborated the superior antihistaminic activity of R-(+)-doxylamine. jopcr.comjopcr.com These models are used to evaluate the relaxant effect of antihistamines on histamine-constricted airway smooth muscle. The results from these tracheal chain tests align with those from the ileum assays, confirming that R-(+)-doxylamine succinate possesses the highest antihistaminic activity when compared to the S-(–)-isomer and the racemic mixture. jopcr.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound / R-(+)-doxylamine |

| S-Doxylamine / S-(–)-doxylamine |

| Doxylamine Succinate |

| Histamine |

Assessment in Isolated Tissue Models

Guinea Pig Ileum Assays

Downstream Cellular Signaling Pathways

This compound primarily functions as an inverse agonist at the histamine H1 receptor. wikipedia.org This receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a specific intracellular signaling cascade. wikipedia.org The H1 receptor is linked to the Gq alpha subunit (Gαq) of its associated G-protein. wikipedia.org

Activation of the Gαq protein stimulates the enzyme phospholipase C (PLC). wikipedia.orgsmpdb.ca PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and the expression of pro-inflammatory molecules. smpdb.ca

As an inverse agonist, this compound binds to the H1 receptor and stabilizes it in an inactive conformation. This action competitively inhibits histamine from binding and blocks the initiation of the entire downstream signaling pathway. drugbank.comnih.gov By preventing the activation of PLC and the subsequent production of IP3 and DAG, this compound effectively attenuates the cellular responses mediated by H1 receptor stimulation. smpdb.ca

Enzyme Induction and Inhibition in Preclinical Systems

Studies in murine models have demonstrated that doxylamine, administered as a racemate, significantly modulates the activity of key metabolic enzymes. These effects are particularly noted in the liver and have implications for xenobiotic and endogenous compound metabolism.

In B6C3F1 mice, dietary administration of doxylamine succinate leads to a dose-dependent increase in total liver microsomal cytochrome P450 (CYP) enzymes, with observed increases of up to 2.6-fold. nih.goviarc.fr The profile of enzyme induction by doxylamine closely resembles that of phenobarbital, a classic inducer of CYP enzymes. nih.govhealthunlocked.com

The most significant effect is a marked induction of the CYP2B enzyme subfamily. nih.goviarc.fr This is evidenced by a substantial increase in the activity of enzymes responsible for the O-dealkylation of 7-pentoxyresorufin (up to 38-fold) and the 16β-hydroxylation of testosterone (B1683101) (up to 6.9-fold), both of which are specific markers for CYP2B activity. nih.govhealthunlocked.com Additionally, doxylamine causes a modest induction of CYP3A and CYP2A enzymes. nih.goviarc.fr Conversely, no significant induction was observed for enzymes in the CYP1A, CYP2E, or CYP4A subfamilies. nih.govhealthunlocked.com

Alongside its effects on CYP450 enzymes, doxylamine treatment in murine models also induces hepatic thyroxine glucuronosyltransferase activity. nih.goviarc.fr Studies in B6C3F1 mice showed an approximate 50% increase in the activity of this enzyme, which is a type of UDP-glucuronosyltransferase (UGT). nih.goviarc.fr

This enzyme is responsible for the glucuronidation of thyroxine (T4), a critical step in its metabolism and subsequent elimination. nih.gov The induction of thyroxine glucuronosyltransferase leads to accelerated T4 clearance, resulting in decreased serum T4 levels. nih.govnih.gov In response to the drop in T4, a compensatory mechanism is activated, leading to an increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland, with observed four-fold increases in serum TSH levels in the murine models. nih.govhealthunlocked.com This hormonal imbalance is consistent with the hypothesis that doxylamine enhances the hepatic metabolism of thyroid hormones. nih.govresearchgate.net

Preclinical Pharmacokinetics and Metabolism of Doxylamine Enantiomers

Comparative Pharmacokinetic Profiles in Animal Models

Absorption Characteristics across Administration Routes in Rats

Studies in Sprague-Dawley rats have provided detailed insights into the absorption of doxylamine (B195884) succinate (B1194679) following different routes of administration. nih.govresearchgate.net Research comparing intranasal, oral, and intravenous delivery has shown significant differences in bioavailability and the rate of absorption. nih.gov

Following administration, plasma concentrations of doxylamine were determined using high-performance liquid chromatography. nih.gov The intranasal route resulted in a substantially higher bioavailability of 70.8% compared to 24.7% for the oral route. nih.govresearchgate.net The time to reach maximum plasma concentration (Tmax) was also significantly faster with intranasal administration (0.5 hours) compared to oral administration (1.5 hours). nih.govresearchgate.net These findings demonstrate that doxylamine is absorbed more rapidly and effectively from the nasal mucosa than from the gastrointestinal tract in rats. nih.govresearchgate.net

The peak plasma concentration (Cmax) was highest following intravenous administration, as expected. nih.gov Intranasal administration led to a Cmax of 887.6 ng/mL, which was considerably higher than the 281.4 ng/mL observed after oral administration. nih.govresearchgate.net

Pharmacokinetic Parameters of Doxylamine Succinate in Rats

| Administration Route | Dose | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |

|---|---|---|---|---|

| Intranasal | 1 mg | 70.8 | 887.6 | 0.5 |

| Oral | 2 mg | 24.7 | 281.4 | 1.5 |

| Intravenous | 1 mg | 100 | 1296.4 | N/A |

Data derived from studies in male Sprague-Dawley rats. nih.govresearchgate.net

Distribution Patterns in Rodent and Primate Models

The distribution of doxylamine has been investigated in both rodents and non-human primates. Studies show that doxylamine can cross the placenta and distribute to the embryo. hpra.ienih.gov In pregnant CD-1 mice, the embryo-to-maternal plasma (E/P) concentration ratio of doxylamine was found to be significantly greater than what would be predicted based on the pH gradient between the two compartments alone. nih.gov This suggests that factors other than simple pH partitioning influence its accumulation in the early postimplantation rodent embryo. nih.gov

In non-human primates, specifically rhesus monkeys, analysis of fetal plasma samples after intravenous administration to the pregnant mother confirmed the presence of doxylamine and its metabolites, indicating placental transfer. iarc.fr Pharmacokinetic parameters in pregnant cynomolgus monkeys, rhesus monkeys, and baboons did not appear to differ significantly from non-pregnant animals, and repeated administration did not alter the pharmacokinetics of doxylamine. iarc.frscience.govfda.gov

Elimination Half-life Determination in Animal Species

The elimination of doxylamine has been characterized in non-human primates. In adult female rhesus monkeys, the rate of plasma elimination of doxylamine and its demethylated metabolite was observed to be slower in a high-dose group compared to a low-dose group. science.govresearchgate.net However, studies involving repeated daily administration of doxylamine in cynomolgus monkeys, rhesus monkeys, and baboons found that the plasma elimination half-lives were not altered by the treatment regimen. science.gov No significant differences were observed between these primate species concerning the elimination half-life of doxylamine from plasma. science.gov

Metabolic Pathways and Metabolite Identification in Non-Human Species

The metabolism of doxylamine in non-human species primarily occurs in the liver and involves several key pathways, including N-demethylation and N-oxidation. iarc.frnih.gov These metabolic transformations have been identified in rats and monkeys. inchem.orgnih.gov

N-Demethylation Pathways (N-desmethyldoxylamine, N,N-didesmethyldoxylamine)

Successive N-demethylation is a major metabolic pathway for doxylamine in both rats and monkeys. iarc.frresearchgate.net This process results in the formation of two primary metabolites: N-desmethyldoxylamine and N,N-didesmethyldoxylamine. hpra.ienih.govmedcentral.com

In Fischer 344 rats, these nonconjugated metabolites were identified in urine and feces following oral administration of doxylamine succinate. nih.gov Studies using isolated rat hepatocytes confirmed that these metabolites are generated through hepatic metabolism. nih.gov

Similarly, in female rhesus monkeys, a major metabolic route involves the successive N-demethylation to form mono- and didesmethyldoxylamine. iarc.fr In squirrel monkeys, the N-acetyl conjugate of N,N-didesmethyldoxylamine was detected in the urine. iarc.frnih.gov

N-Oxidation Pathways

N-oxidation represents another metabolic route for doxylamine, leading to the formation of doxylamine N-oxide. hpra.ienih.gov In Fischer 344 rats, doxylamine N-oxide was identified as one of the nonconjugated urinary and fecal metabolites. nih.gov In rhesus monkeys, the formation of the N-oxide is considered a minor metabolic pathway. iarc.frresearchgate.net

Identified Doxylamine Metabolites in Preclinical Species

| Species | N-desmethyldoxylamine | N,N-didesmethyldoxylamine | Doxylamine N-oxide | Other |

|---|---|---|---|---|

| Rat (Fischer 344) | Yes nih.gov | Yes nih.gov | Yes nih.gov | Ring-hydroxylated products nih.gov |

| Monkey (Rhesus) | Yes iarc.fr | Yes iarc.fr | Yes (minor) iarc.fr | Side-chain cleavage products iarc.fr |

Aromatic Hydroxylation and Ether Cleavage Pathways

In addition to primary metabolic routes like N-demethylation, doxylamine undergoes metabolism through aromatic hydroxylation and ether cleavage, particularly in rodent models. iarc.fr These pathways lead to the formation of distinct metabolites.

Research in Wistar rats has identified several metabolites resulting from these transformations. nih.gov Aromatic hydroxylation, the addition of a hydroxyl group to one of the aromatic rings, produces metabolites such as N,N-dimethyl-2-[1-(p-hydroxyphenyl)-1-(2-pyridyl)ethoxy]ethanamine and N-methyl-2-[1-(p-hydroxyphenyl)-1-(2-pyridyl)ethoxy]ethanamine. nih.gov The ether cleavage pathway breaks the bond connecting the ethoxy side chain to the main structure, leading to metabolites like 1-phenyl-1-(2-pyridyl)ethanol and its hydroxylated form. nih.gov These metabolic routes are considered significant in rats but are less prominent or absent in primates. iarc.frresearchgate.net

Table 1: Metabolites from Aromatic Hydroxylation and Ether Cleavage in Rats

| Metabolic Pathway | Identified Metabolite | Species Detected | Reference |

|---|---|---|---|

| Aromatic Hydroxylation | N,N-dimethyl-2-[1-(p-hydroxyphenyl)-1-(2-pyridyl)ethoxy]ethanamine | Rat (Wistar) | nih.gov |

| Aromatic Hydroxylation | N-methyl-2-[1-(p-hydroxyphenyl)-1-(2-pyridyl)ethoxy]ethanamine | Rat (Wistar) | nih.gov |

| Ether Cleavage | 1-phenyl-1-(2-pyridyl)ethanol | Rat (Wistar) | nih.gov |

| Ether Cleavage & Hydroxylation | 1-(p-hydroxyphenyl)-1-(2-pyridyl)ethanol | Rat (Wistar) | nih.gov |

Glucuronidation of Metabolites

Glucuronidation is a significant Phase II conjugation reaction for doxylamine and its metabolites, enhancing their water solubility and facilitating their elimination from the body. This pathway has been extensively studied in rats.

In Fischer 344 rats, several glucuronide conjugates have been isolated and identified from urine and feces. nih.gov These include doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. nih.govresearchgate.net The identification of these compounds was confirmed using techniques like thermospray mass spectrometry. researchgate.net Studies in humans have also detected glucuronidated metabolites, specifically a quarternary ammonium (B1175870) N-glucuronide of doxylamine and N-desmethyldoxylamine N-glucuronide, indicating this is a relevant pathway in primates as well. yakhak.org

Table 2: Identified Glucuronide Metabolites of Doxylamine

| Glucuronide Metabolite | Species Detected | Reference |

|---|---|---|

| Doxylamine O-glucuronide | Rat (Fischer 344, Wistar), Squirrel Monkey | researchgate.netnih.govresearchgate.net |

| N-desmethyl-doxylamine O-glucuronide | Rat (Fischer 344) | nih.govresearchgate.net |

| N,N-didesmethyldoxylamine O-glucuronide | Rat (Fischer 344) | nih.govresearchgate.net |

| Quarternary ammonium N-glucuronide of doxylamine | Human | yakhak.org |

| N-desmethyldoxylamine N-glucuronide | Human | yakhak.org |

Species-Specific Metabolic Differences (e.g., Rodents vs. Primates)

The metabolism of doxylamine exhibits significant differences across species, a critical consideration when extrapolating preclinical data from animal models to humans. researchgate.netnih.gov These variations are often due to differences in the expression and activity of metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.govresearchgate.net

In rodents, particularly rats, the metabolic profile of doxylamine is uniquely characterized by the prominence of N-oxidation, aromatic hydroxylation, and ether cleavage pathways. iarc.fr These routes are in addition to the N-demethylation and subsequent N-acetylation pathways that are also observed in primates. iarc.fr For example, studies in Wistar rats identified nine distinct metabolites derived from hydroxylation and cleavage pathways, which are not major products in monkeys or humans. nih.gov

In contrast, primate metabolism (rhesus and squirrel monkeys) proceeds primarily through successive N-demethylation to form mono- and didesmethyldoxylamine, as well as through side-chain oxidation or deamination. researchgate.netscience.gov While N-acetylated conjugates of the demethylated metabolites are found in both rats and monkeys, there are differences. nih.gov Rat urine contains N-acetyl conjugates of both N-desmethyl- and N,N-didesmethyldoxylamine, whereas squirrel monkey urine was found to contain only the N-acetyl conjugate of N,N-didesmethyldoxylamine. nih.gov Humans also metabolize doxylamine to demethylated and N-acetylated derivatives, similar to monkeys. iarc.fr

Table 3: Comparative Metabolic Pathways of Doxylamine in Different Species

| Metabolic Pathway | Rodents (Rats) | Primates (Monkeys) | Primates (Humans) |

|---|---|---|---|

| N-Demethylation | Major | Major | Major |

| Aromatic Hydroxylation | Significant | Minor/Absent | Minor/Absent |

| Ether Cleavage | Significant | Minor/Absent | Minor/Absent |

| N-Oxidation | Present | Minor | Not reported as major |

| Side-Chain Oxidation/Deamination | Minor | Major | Present |

| Glucuronidation | Present (O-glucuronides) | Present (O-glucuronides) | Present (N-glucuronides) |

Structure Activity Relationships Sar and Computational Studies of R Doxylamine

Chiral Influence on Biological Activity and Receptor Interactions

Doxylamine (B195884), a first-generation antihistamine, possesses a single chiral center, leading to the existence of two stereoisomers: R-doxylamine and S-doxylamine. ajol.inforesearchgate.net The spatial arrangement of atoms in these enantiomers significantly influences their interaction with biological targets, which are themselves chiral environments composed of proteins, enzymes, and receptors. ajol.infonih.gov This stereoselectivity is a critical factor in determining the pharmacological and toxicological profile of chiral drugs. nih.gov

For many chiral drugs, one enantiomer, the eutomer, exhibits the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. nih.gov In the case of doxylamine, the R-enantiomer, also referred to as (d)-doxylamine, has been reported to be more potent in its antihistaminic and sedative effects compared to the racemic mixture. ajol.inforesearchgate.netresearchgate.net This enhanced activity is attributed to a more favorable three-point interaction with the histamine (B1213489) H1 receptor binding site. nih.govramauniversity.ac.in The general structural requirements for H1-receptor antagonists include two aryl groups, a connecting atom (oxygen, carbon, or nitrogen), an ethylamine (B1201723) side chain, and a terminal tertiary amine. ramauniversity.ac.in The chirality of doxylamine, specifically at the carbon atom connecting the two aryl groups and the ether oxygen, leads to stereoselective binding at the receptor. ramauniversity.ac.inslideshare.net

The interaction between a chiral drug and its receptor is often compared to a hand fitting into a glove, where only the correctly shaped enantiomer can bind effectively to produce a biological response. nih.gov The substituents of the active enantiomer must align with corresponding regions on the receptor for optimal binding. nih.gov This principle underscores the importance of developing enantiopure drugs to maximize therapeutic efficacy and minimize potential side effects associated with the less active or inactive enantiomer. ajol.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.comijpsr.com For this compound and its analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their antihistaminic potency. These models are developed by correlating various molecular descriptors with the observed biological activity. chemmethod.comnih.gov

The process of developing a QSAR model typically involves several steps:

Data Set Selection: A series of doxylamine analogues with known biological activities (e.g., receptor binding affinities or functional assay results) is compiled. ijpsr.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors. chemmethod.comnih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), or Artificial Neural Networks (ANN) are employed to build a model that relates the descriptors to the biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation (e.g., leave-one-out) and by predicting the activity of an external test set of compounds. nih.govmdpi.com

For H1-antihistamines, QSAR studies have highlighted the importance of specific structural features for activity. nih.gov While specific QSAR models for this compound analogues are not extensively detailed in the provided search results, the general principles of QSAR can be applied. For instance, a hypothetical QSAR model for this compound analogues might reveal that descriptors related to molecular shape, hydrophobicity, and electronic properties are critical for potent H1 receptor antagonism. The goal of such a model would be to predict the activity of novel analogues, thereby guiding the synthesis of more potent and selective compounds. mdpi.com

Table 1: Key Steps and Methodologies in QSAR Modeling

| Step | Description | Common Methodologies |

|---|---|---|

| Data Set Selection | Gathering a series of compounds with measured biological activity. | Literature review, experimental testing. |

| Descriptor Calculation | Computing numerical values that represent the chemical structure. | Software like PaDEL-Descriptor, ChemSketch. ijpsr.comresearchgate.net |

| Model Development | Establishing a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). chemmethod.com |

| Model Validation | Assessing the predictive ability and robustness of the model. | Cross-validation (leave-one-out), external test set prediction. nih.govmdpi.com |

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry methods provide powerful tools to investigate the molecular properties and interactions of this compound at an atomic level. These techniques complement experimental studies and offer a deeper understanding of its mechanism of action.

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For this compound, docking simulations are used to model its interaction with the histamine H1 receptor. nih.gov These simulations can identify key amino acid residues in the receptor's binding pocket that interact with the ligand and can help to explain the observed stereoselectivity. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (histamine H1 receptor) and then using a scoring function to evaluate the binding affinity of different docking poses. mdpi.com The results of docking studies can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-receptor complex. nih.gov While specific docking results for this compound are not detailed in the search results, it is a standard method used in drug design and can elucidate the structural basis for its activity. nih.gov

Conformational Analysis and Stereochemical Impact

The biological activity of a molecule is highly dependent on its three-dimensional conformation. nih.gov Conformational analysis of this compound involves identifying the low-energy conformations that the molecule can adopt in solution. researchgate.net The stereochemistry at the chiral center of doxylamine has a profound impact on its conformational preferences, which in turn affects how it fits into the receptor binding site. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of molecules. researchgate.netscirp.org These calculations can be used to determine various properties of this compound, including its optimized geometry, charge distribution, molecular orbital energies (HOMO and LUMO), and vibrational frequencies. nih.govresearchgate.net

For instance, DFT calculations have been used to study the electronic and vibrational features of doxylamine succinate (B1194679). researchgate.net Such calculations can also provide insights into the reactivity of the molecule through the analysis of descriptors like chemical potential, hardness, and softness. nih.gov These quantum mechanical parameters can be used as descriptors in QSAR models to improve their predictive power. nih.gov

Table 2: Examples of Quantum Chemical Descriptors and Their Significance

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | HOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Relates to the ability to accept electrons. |

| Chemical Potential | μ | Describes the escaping tendency of electrons from an equilibrium system. |

| Hardness | η | Measures the resistance to change in electron distribution. |

| Softness | S | The reciprocal of hardness, indicating reactivity. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time. mdpi.com For this compound, MD simulations can be used to study the stability of its complex with the histamine H1 receptor and to investigate the conformational changes that occur upon binding. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on a timescale of nanoseconds to microseconds. uams.edu

Advanced Analytical Methodologies for R Doxylamine and Its Enantiomers

Chiral Separation Techniques

The separation of doxylamine (B195884) enantiomers is a critical task in pharmaceutical analysis. Direct separation methods, which utilize a chiral stationary phase (CSP), are popular for their efficiency. core.ac.uk In these techniques, the enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of doxylamine. Research has demonstrated successful separation using polysaccharide-based chiral stationary phases, which are known for their broad applicability in resolving racemic compounds.

Several studies have optimized HPLC methods for doxylamine enantiomers. One validated HPLC-DAD method employed a Chiralpak AD-H column, which is based on amylose (B160209) tris(3,5-dimethylphenyl carbamate). amazonaws.com Another approach successfully used a Chiralpak IC column, featuring cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) as the chiral selector, to resolve doxylamine enantiomers. The detection wavelength for doxylamine in this method was set at 262 nm.

The mobile phase composition is a critical parameter in achieving separation. A common mobile phase consists of a mixture of n-hexane, an alcohol modifier like 2-propanol or ethanol, and a basic additive such as diethylamine (B46881) (DEA) to improve peak shape and resolution. amazonaws.com For instance, a mobile phase of n-hexane-2-propanol-diethylamine (98:2:0.025, v/v/v) has been effectively used. amazonaws.com

Table 1: Comparative HPLC Methods for Doxylamine Enantiomer Separation

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | Chiralpak IC (cellulose-based) |

| Mobile Phase | n-hexane/2-propanol/DEA (98:2:0.025, v/v/v) | n-Hexane/EtOH/DEA (90:10:0.1, v/v) |

| Detection | Diode Array Detector (DAD) | UV at 262 nm |

| Internal Standard | Diphenhydramine | Not specified |

| Application | Analysis in human plasma | Separation of antihistamine enantiomers |

To expedite analysis times without compromising separation quality, Chiral Ultra-Fast Liquid Chromatography (UFLC) coupled with a Diode Array Detector (DAD) has been developed and validated for the quantification of doxylamine enantiomers in preclinical samples, such as rat plasma. ijlpr.comijlpr.com This high-throughput technique is essential for pharmacokinetic studies.

A validated UFLC-DAD method achieved the separation of (d)- and (l)-doxylamine on a cellulose Tris (4-chloro,3-methylphenylcarbamate) column. ijlpr.comijlpr.com The method demonstrated good linearity and high extraction recovery from plasma samples. ijlpr.com The identification of the d- and l-peaks was confirmed by injecting a pure standard of the (d)-form. ijlpr.com The study also investigated the influence of mobile phase modifiers, noting that retention increased in the order of acetonitrile (B52724) < isopropanol (B130326) < methanol. ijlpr.com

| Parameter | Condition |

| Chromatography System | Shimadzu Prominence LC-20AD UFLC |

| Column | Cellulose Tris (4-chloro,3-methylphenylcarbamate) (250 × 4.6 mm) |

| Mobile Phase | 20 mM Ammonium (B1175870) Bicarbonate Buffer (pH 6.6) : Acetonitrile (65:35 v/v) with 0.15% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 220 nm |

| Internal Standard | Diphenhydramine Hydrochloride |

| Linearity Range | 100–1400 ng/mL for both enantiomers |

| Mean Extraction Recovery | 94.5–104.7% |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL |

Gas Chromatography (GC) is a powerful technique for chiral separations, particularly for volatile compounds. nih.gov The separation of enantiomers by GC can be achieved through two primary strategies: direct and indirect methods. core.ac.ukamanote.com

The direct method involves the use of a chiral stationary phase (CSP), where the enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times. core.ac.uk CSPs for GC often consist of derivatized cyclodextrins coated onto a polysiloxane backbone. nih.govresearchgate.net These cyclodextrin-based columns are capable of separating a wide variety of chiral molecules. nih.gov

The indirect method involves derivatizing the enantiomers with a chiral derivatizing reagent before analysis. ijpra.com This reaction converts the enantiomeric pair into a pair of diastereomers. ijpra.com Since diastereomers have different physical properties, they can be separated on a standard, non-chiral GC column. ijpra.com

While GC is a well-established technique for chiral analysis, and various methods exist for other chiral drugs, specific, detailed applications for the direct or indirect GC separation of R- and S-doxylamine are not prominently reported in recent literature. core.ac.ukamanote.com The application would require either selecting a suitable cyclodextrin-based CSP for direct analysis or developing a robust derivatization protocol for indirect analysis.

Chiral Ultra Fast Liquid Chromatography (UFLC-DAD)

Spectroscopic Characterization (beyond basic identification)

Beyond basic identification, advanced spectroscopic methods are employed to quantify doxylamine in complex matrices and to identify its metabolic products, which is crucial for understanding its preclinical profile.

While zero-order UV-Vis spectrophotometry is useful for basic quantification, its application is limited when analyzing mixtures with overlapping spectra. core.ac.uk To overcome this, advanced techniques such as derivative spectrophotometry and chemometric-assisted methods are employed for the analysis of doxylamine, often in combination products. core.ac.ukijlpr.comnih.gov

First and second-derivative spectrophotometry enhances the resolution of overlapping spectral bands by converting the primary absorption spectrum into a derivative spectrum. ijlpr.comijlpr.comnih.govresearchgate.net This process can reveal hidden peaks and allows for more accurate quantification at zero-crossing points, where one component has zero absorbance while the other does not. ijlpr.comijlpr.comresearchgate.net For instance, a second-derivative method was developed for the simultaneous estimation of doxylamine succinate (B1194679) and pyridoxine (B80251) HCl, with quantitative measurements taken at 239 nm and 290 nm, respectively. ijlpr.comijlpr.com

Chemometric methods, such as Classical Least Squares (CLS), Principal Component Regression (PCR), and Partial Least Squares (PLS), apply multivariate statistical analysis to the full UV-Vis spectrum. core.ac.ukresearchgate.net These methods can deconvolve severely overlapping spectra from multiple components without prior chemical separation, making them powerful tools for the quality assessment of pharmaceutical formulations containing doxylamine. core.ac.ukresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for metabolite profiling in drug discovery and development due to its high sensitivity and specificity. researchgate.netnih.govbioanalysis-zone.com This technique is essential for identifying the biotransformation products of doxylamine in preclinical in vivo studies. nih.govnih.gov

In preclinical studies, samples from biological matrices like plasma and urine are analyzed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. nih.gov LC-MS/MS methods can separate doxylamine from its metabolites chromatographically before they are ionized and detected by the mass spectrometer. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) allows for the structural elucidation of metabolites by fragmenting the parent ion and analyzing the resulting product ions. chromatographyonline.comnih.gov

Preclinical studies have identified several key metabolites of doxylamine. The major biotransformation pathways include N-oxidation, N-demethylation, and N,N-didesmethylation. chromatographyonline.com Glucuronide conjugates have also been identified as significant metabolites in rat urine. nih.gov The use of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further aids in the confident identification of these metabolites. chromatographyonline.com

Table 3: Doxylamine Metabolites Identified in Preclinical/In Vitro Samples via Mass Spectrometry. chromatographyonline.com

| Metabolite | Method of Identification |

| Doxylamine N-oxide | UHPLC-TOF-MS |

| N-desmethyldoxylamine | UHPLC-TOF-MS |

| N,N-didesmethyldoxylamine | UHPLC-TOF-MS |

| Doxylamine Glucuronide | Thermospray/MS/MS |

Advanced UV-Vis Spectrophotometry Methods

Method Validation in Preclinical Biological Matrices (e.g., Rat Plasma)

The validation of analytical methods is a critical step in preclinical research to ensure the reliability and accuracy of data obtained from biological samples. For R-doxylamine and its enantiomer, S-doxylamine, robust analytical methodologies have been established and validated in preclinical matrices such as rat plasma. These validation studies are performed in accordance with guidelines from regulatory bodies to assess various parameters, including selectivity, linearity, accuracy, precision, recovery, and stability.

A key example is the development and validation of a selective chiral ultra-fast liquid chromatography (UFLC) method with a diode-array detector (DAD) for the separation and quantification of doxylamine enantiomers in rat plasma. core.ac.ukresearchgate.net This method demonstrates the stringent requirements for bioanalytical method validation in a preclinical setting.

The selectivity of the method was confirmed by analyzing blank rat plasma samples to ensure no interference from endogenous components at the retention times of the doxylamine enantiomers and the internal standard. core.ac.uk

The linearity of the method for both this compound and S-doxylamine was established over a specific concentration range. core.ac.ukresearchgate.net The calibration curves were constructed by plotting the peak area ratio of each enantiomer to the internal standard against the nominal concentration. core.ac.uk The acceptance criterion for the correlation coefficient (r²) is typically high, indicating a strong linear relationship. core.ac.ukresearchgate.net

Table 1: Linearity of Doxylamine Enantiomers in Rat Plasma

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| (d)-Doxylamine | 100–1400 | > 0.995 |

| (l)-Doxylamine | 100–1400 | > 0.995 |

Data derived from a UFLC-DAD method for the enantiomeric separation of doxylamine in rat plasma. core.ac.ukresearchgate.net

Accuracy and precision are fundamental to method validation. Intra-day and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The precision, expressed as the relative standard deviation (RSD%), and the accuracy were required to be within acceptable limits. researchgate.net

Table 2: Intra-day and Inter-day Precision and Accuracy for Doxylamine Enantiomers in Rat Plasma

| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| (d)-Doxylamine | LQC (100) | ≤10 | 94.5-104.7 | ≤10 | 94.5-104.7 |

| MQC (600) | ≤10 | 94.5-104.7 | ≤10 | 94.5-104.7 | |

| HQC (1400) | ≤10 | 94.5-104.7 | ≤10 | 94.5-104.7 | |

| (l)-Doxylamine | LQC (100) | ≤10 | 94.5-104.7 | ≤10 | 94.5-104.7 |

| MQC (600) | ≤10 | 94.5-104.7 | ≤10 | 94.5-104.7 | |

| HQC (1400) | ≤10 | 94.5-104.7 | ≤10 | 94.5-104.7 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. The mean relative standard deviation (RSD%) for accuracy and precision were reported to be ≤10%. The mean extraction recoveries were between 94.5–104.7%. core.ac.ukresearchgate.net

The extraction recovery of the analytes from the biological matrix is another crucial validation parameter. In the described UFLC method, protein precipitation with acetonitrile was used to extract the doxylamine enantiomers and the internal standard from rat plasma. core.ac.ukresearchgate.net The recovery was determined at three different concentration levels (low, medium, and high).

Table 3: Extraction Recovery of Doxylamine Enantiomers from Rat Plasma

| Analyte | Concentration Level | Mean Recovery (%) |

|---|---|---|

| (d)-Doxylamine | Low | 94.5 - 103.0 |

| Medium | 94.5 - 103.0 | |

| High | 94.5 - 103.0 | |

| (l)-Doxylamine | Low | 96.4 - 102.4 |

| Medium | 96.4 - 102.4 | |

| High | 96.4 - 102.4 |

Data reflects the range of mean recoveries reported for the doxylamine enantiomers. core.ac.uk

Future Research Directions

Exploration of Novel Enantioselective Synthetic Pathways

The production of single-enantiomer drugs necessitates robust and efficient enantioselective synthetic methods. While doxylamine (B195884) is traditionally produced and used as a racemic mixture, the superior activity of the R-enantiomer drives the need for economically viable and scalable chiral synthesis. researchgate.net

Current research has moved beyond classical resolution of racemates. One promising approach involves the use of novel chiral auxiliaries to produce enantiopure (d)-doxylamine. A reported method utilizing optically active diols synthesized from a new chiral auxiliary has shown superior enantiomeric excess and yields (up to 67%) compared to established techniques like Sharpless asymmetric dihydroxylation, which previously yielded enantiomeric excesses of only 20-35%. researchgate.net Another established method for separating enantiomers is the resolution of the racemic mixture through diastereomeric salt formation.

Future research should focus on discovering and optimizing new catalytic asymmetric methods. This includes the development of novel chiral catalysts (metal-based or organocatalysts) that can facilitate the key bond-forming reactions in a stereocontrolled manner. The goal is to develop pathways that are not only high-yielding and highly selective but also more sustainable and cost-effective for large-scale production.

Table 1: Comparison of Synthetic Approaches for R-Doxylamine

| Method | Description | Reported Enantiomeric Excess (ee) | Potential for Future Research |

|---|---|---|---|

| Diastereomeric Salt Resolution | Separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. | High, but can be resource-intensive. | Optimization of resolving agents and crystallization conditions. |

| Sharpless Asymmetric Dihydroxylation | An established method for creating chiral diols from alkenes, which are key intermediates. | 20-35% | Largely superseded by more efficient methods for this specific application. |

| Chiral Auxiliary-Assisted Synthesis | Uses a covalently bonded chiral group to direct the stereochemical outcome of a reaction. | 50-67% | Discovery of more efficient and recyclable chiral auxiliaries. |

| Catalytic Asymmetric Synthesis | Employs a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. | High (Target) | Development of novel organometallic or enzymatic catalysts for key synthetic steps. |

In-depth Characterization of this compound's Receptor Interactome

The primary mechanism of doxylamine is competitive antagonism of the histamine (B1213489) H1 receptor and antagonism of muscarinic acetylcholine (B1216132) receptors. drugbank.comwikipedia.org Early research suggests that this compound has a higher binding affinity for the H1 receptor than its S-enantiomer. researchgate.net However, a comprehensive understanding of its receptor interaction profile, or "interactome," is incomplete.

Future research must systematically quantify the binding affinities (Ki) and functional activities (e.g., as an antagonist or inverse agonist) of pure this compound across a wide panel of receptors. This includes not only the histamine H1 receptor but also all subtypes of the muscarinic acetylcholine receptors (M1-M5), as well as other potential off-target receptors to which first-generation antihistamines may bind. wikipedia.orgnih.gov Such studies are crucial to build a complete picture of its selectivity and to understand the molecular basis for its therapeutic effects.

Characterizing the functional selectivity, where a ligand can produce different functional effects at the same receptor depending on the signaling pathway measured, is also a critical avenue. Determining if this compound exhibits such properties at the H1 or muscarinic receptors could reveal novel mechanistic insights.

Development of Advanced Preclinical Models for Mechanistic Studies

Preclinical evaluation of doxylamine has historically relied on conventional animal models, primarily for pharmacokinetic and toxicological assessments. To dissect the specific mechanisms of this compound, more sophisticated preclinical models are required.

Future research should employ advanced models such as:

Genetically Engineered Models: Utilizing knockout or humanized-receptor mice to confirm the specific receptor subtypes (e.g., H1, M1, M3) responsible for the in-vivo effects of this compound.

Disease-Specific Models: Evaluating the efficacy of this compound in more refined animal models of specific conditions, such as allergic inflammation or neurodegenerative diseases where cholinergic or histaminergic pathways are implicated. nih.gov

In Vitro Human-Derived Systems: Using human cell lines, primary cells, or organoid cultures (e.g., gut or brain organoids) to study the effects of this compound in a more translationally relevant context, minimizing species-specific differences.

These advanced models will be instrumental in linking the receptor-level interactions of this compound to its physiological and potential therapeutic effects with greater precision.

Integration of Computational Chemistry with Experimental Findings

Computational chemistry offers powerful tools to accelerate drug discovery and mechanistic understanding. The crystal structure of doxylamine hydrogen succinate (B1194679) has been determined, providing a foundational basis for structure-based drug design and molecular modeling. researchgate.net Furthermore, computational studies using methods like Density Functional Theory (DFT) and molecular docking have been applied to investigate the properties of doxylamine. researchgate.net

The future in this area lies in a tightly integrated cycle of computational prediction and experimental validation. Key research directions include:

Molecular Docking and Dynamics: Performing docking simulations of this compound into high-resolution crystal structures or homology models of its target receptors (e.g., H1 and M1-M5 receptors). nih.gov Subsequent molecular dynamics (MD) simulations can predict the stability of these binding poses and reveal key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of this compound and related analogues with their binding affinities and functional activities. nih.gov This can guide the design of new derivatives with improved potency or selectivity.

Binding Free Energy Calculations: Employing methods like the linear interaction energy (LIE) to calculate and predict the binding affinities of new this compound derivatives, thereby prioritizing the most promising compounds for synthesis and experimental testing. diva-portal.org

This integrated approach will enable a more rational, hypothesis-driven exploration of this compound's chemical space and its interactions with biological targets.

Investigation of this compound in Emerging Research Areas (e.g., novel target identification)

The known activities of this compound at histamine and muscarinic receptors form the basis of its current applications. However, modern drug repositioning strategies can uncover entirely new therapeutic opportunities.

Recent computational studies have highlighted doxylamine as a compound of interest in novel therapeutic areas:

Antiviral Research: In a computational drug repositioning study aimed at identifying compounds that could revert the gene expression profile induced by SARS-CoV-2, doxylamine was identified as a potential candidate. sibbm.orgarxiv.org

Neurodegenerative Diseases: A pathway-based computational analysis identified doxylamine succinate as a promising candidate for Alzheimer's disease, likely due to the known benefits of histamine antagonists in this context. nih.gov Another analysis using network representation learning also proposed doxylamine as a potential candidate for Alzheimer's. biorxiv.org

Future research should build on these computational hits with experimental validation. This involves testing this compound in relevant cellular and preclinical models of these diseases. Furthermore, unbiased, data-driven approaches, such as chemoproteomics or transcriptomics-based screening, could be used to identify completely novel protein targets or pathways modulated by this compound, potentially opening up unforeseen therapeutic avenues. nih.govsibbm.org

Q & A

Q. How can researchers optimize figures to communicate complex this compound interactions in manuscripts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.